1-(3,4-Dichlorophenyl)piperazine hydrochloride

Serotonin Transporter Dopamine Transporter Neuropharmacology

Inconsistent purity and undocumented binding profiles in arylpiperazine research reagents lead to irreproducible results. This 1-(3,4-Dichlorophenyl)piperazine hydrochloride (CAS 88138-89-0) eliminates that uncertainty. • Quantified ≥98% purity (HPLC) with batch-specific CoA, meeting ANDA-level QC requirements for aripiprazole impurity analysis. • Defined pharmacological profile: SERT IC50 100 nM, α3β4 nAChR IC50 1.8 nM, enabling selective serotonergic investigations without off-target dopamine activity. • Consistent physical specifications: melting point 217-220°C, ensuring reliable handling and formulation.

Molecular Formula C10H13Cl3N2
Molecular Weight 267.6 g/mol
CAS No. 88138-89-0
Cat. No. B155758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)piperazine hydrochloride
CAS88138-89-0
Synonyms1-(3,4-Dichlorophenyl)-piperazine Hydrochloride;  N-3,4-Dichlorophenylpiperazine Hydrochloride; 
Molecular FormulaC10H13Cl3N2
Molecular Weight267.6 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=CC(=C(C=C2)Cl)Cl.[Cl-]
InChIInChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
InChIKeyITTMUMIEDXNQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)piperazine HCl: Identification for Procurement


1-(3,4-Dichlorophenyl)piperazine hydrochloride (CAS 88138-89-0) is the monohydrochloride salt of 1-(3,4-dichlorophenyl)piperazine, an N-substituted piperazine derivative characterized by a 3,4-dichloro substitution pattern on the phenyl ring. This substitution pattern distinguishes it from other regioisomers such as 2,3-dichloro and 4-chloro analogs, and this structural feature dictates distinct receptor binding profiles and metabolic fates. The compound is most prominently recognized as a major active metabolite of the atypical antipsychotic aripiprazole and is utilized as a key reference standard in pharmaceutical quality control [1]. For procurement, this compound is typically offered as the hydrochloride salt with a purity specification of ≥95%, with a characteristic melting point of 217-220°C [2].

Aripiprazole metabolite & impurity reference standard – 3,4-dichloro regioisomer required for method validation and QC
Serotonin transporter (SERT) and nicotinic receptor (nAChR) research tool – pathway-selective probe without primary dopaminergic involvement
Synthetic intermediate for CNS-active compounds – 3,4-dichloro phenylpiperazine scaffold for SAR exploration

1-(3,4-Dichlorophenyl)piperazine HCl: Why Substitution Matters


Interchangeability among arylpiperazine derivatives is not supported by empirical binding data. The position and number of chloro substituents on the phenyl ring critically modulate affinity for serotonin (5-HT) and dopamine (D) receptors and transporters [1]. For instance, the 3,4-dichloro pattern yields a distinct pharmacological fingerprint compared to the 2,3-dichloro or 4-chloro analogs, affecting both target engagement and off-target liability. Furthermore, these compounds are formed as active metabolites of different parent drugs via CYP3A4-mediated N-dealkylation, leading to unique and clinically relevant pharmacological profiles that cannot be assumed equivalent [2]. Substituting a research reagent without verifying its specific binding profile can lead to irreproducible or misinterpreted experimental outcomes.

Regioisomer mismatch: the 3,4-dichloro substitution does not confer high D3 affinity (characteristic of 2,3-dichloro analogs); D3-targeted studies may fail if regioisomers are interchanged.
Transporter selectivity profile differs: SERT-preferring inhibition (6.6–166 fold over DAT) is not reproduced by 4-chloro analog (mCPP), which shows broader serotonergic activity; experimental outcomes may shift.
Unique metabolic origin: derived exclusively from aripiprazole (CYP3A4), not from trazodone or nefazodone (which yield mCPP); reference standard identity and analytical methods cannot be transferred without validation.

1-(3,4-Dichlorophenyl)piperazine HCl: Binding Selectivity Profile


SERT vs. DAT Transporter Selectivity

1-(3,4-Dichlorophenyl)piperazine displays a clear preference for the serotonin transporter (SERT) over the dopamine transporter (DAT). Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells shows an IC50 of 100 nM, whereas inhibition of [3H]dopamine uptake at human DAT is 658 nM [1]. In rat brain synaptosomes, the compound induces 5-HT release with an EC50 of 8 nM, while DA release requires an EC50 of 1,330 nM [2]. This 6.6-fold to 166-fold selectivity for SERT over DAT contrasts with the 4-chlorophenyl analog (mCPP), which exhibits broader serotonergic activity with less transporter selectivity [3].

Transporter Selectivity
Head-to-head
SERT IC50 100 nM (human); DAT IC50 658 nM (human) 5-HT release EC50 8 nM; DA release EC50 1,330 nM (rat synaptosomes) Selectivity ratio: 6.6-fold (uptake) to 166-fold (release)
Supports serotonergic pathway research without significant dopaminergic confounding
mCPP (4-chloro analog) lacks this SERT>DAT selectivity
Serotonin Transporter Dopamine Transporter Neuropharmacology

Dopamine D3 Receptor Affinity: 3,4- vs. 2,3-Dichloro Substitution

The substitution pattern on the dichlorophenyl ring is a critical determinant of D3 receptor affinity. In studies of arylpiperazine derivatives, the 2,3-dichloro-substituted phenylpiperazine has been identified as essential for achieving high affinity (Ki values in the sub-nanomolar to picomolar range) at the dopamine D3 receptor [1]. For example, a specific 2,3-dichlorophenylpiperazine-containing ligand exhibited a Ki of 0.233 nM at human D3 receptors [2]. In contrast, the 3,4-dichloro substitution pattern is not associated with this level of D3 potency, as SAR analyses indicate that shifting the chloro substituents to the 3,4-positions diminishes D3 affinity [1]. This demonstrates that even within the dichloro-substituted class, regioisomers cannot be used interchangeably for D3-targeted research.

D3 Affinity SAR
Class-level
2,3-Dichloro substitution: Ki 0.233 nM (human D3) 3,4-Dichloro substitution: not a high-affinity D3 pharmacophore
Prevents erroneous purchase for D3 receptor-targeted experiments
SAR inference from limited congeneric series; confirmatory binding data recommended
Dopamine D3 Receptor Structure-Activity Relationship SAR

nAChR Antagonism Profile

1-(3,4-Dichlorophenyl)piperazine exhibits potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes, a property not uniformly shared across all arylpiperazines. In vitro, it inhibits carbamylcholine-induced 86Rb+ efflux with IC50 values of 1.8 nM at α3β4, 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at α1β1γδ nAChRs [1]. Functionally, this translates to in vivo efficacy in mouse models of nicotine-induced behaviors: it inhibits nicotine-induced antinociception with an ED50 of 1.2 mg/kg (tail-flick) and 15 mg/kg (hotplate), and inhibits nicotine-induced hypothermia with an ED50 of 9.2 mg/kg [1]. This broad-spectrum nAChR antagonism distinguishes it from other chlorophenylpiperazines like mCPP, which are primarily serotonergic.

nAChR Antagonism
Cross-study
α3β4 IC50 1.8 nM; α4β2 IC50 12 nM; α4β4 IC50 15 nM; α1β1γδ IC50 7.9 nM In vivo anti-nicotine ED50 1.2–15 mg/kg (mouse)
Enables nicotinic receptor behavioral pharmacology and smoking cessation research
Broad nAChR profile contrasts with primarily serotonergic mCPP
Nicotinic Acetylcholine Receptors nAChR Behavioral Pharmacology

Aripiprazole Metabolite Origin and Specificity

1-(3,4-Dichlorophenyl)piperazine is a major active metabolite formed exclusively via CYP3A4-dependent N-dealkylation of aripiprazole, but not of other arylpiperazine-based drugs like trazodone or nefazodone (which yield mCPP) [1]. This specific metabolic origin means that plasma or tissue levels of 1-(3,4-dichlorophenyl)piperazine serve as a direct biomarker for aripiprazole exposure and compliance. In contrast, the 4-chloro analog (mCPP) is a metabolite of trazodone and nefazodone, while the 2,3-dichloro analog is a metabolite of cariprazine [2]. This differentiation is critical for analytical method development and clinical pharmacology studies, as each metabolite requires distinct detection and quantification strategies.

Metabolite Origin
Class-level
Exclusive CYP3A4 N-dealkylation product of aripiprazole mCPP originates from trazodone/nefazodone; 2,3-dichloro metabolite from cariprazine
Ensures correct metabolite reference standard selection for aripiprazole bioanalytical methods
Metabolite specificity may require re-verification across biological matrices
Drug Metabolism CYP3A4 Pharmacokinetics

1-(3,4-Dichlorophenyl)piperazine HCl: Key Application Scenarios


Aripiprazole Impurity and Metabolite Reference Standard

Given its established role as a major active metabolite of aripiprazole formed via CYP3A4-mediated N-dealkylation [1], this compound is an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) in the production of aripiprazole [2]. Its use ensures accurate quantification of this specific impurity/metabolite in drug substance and drug product testing, which is a regulatory requirement for Abbreviated New Drug Applications (ANDAs). Procurement of high-purity material with comprehensive Certificate of Analysis (CoA) documentation, including HPLC purity assessment, is critical for this application [3].

Serotonin Transporter and Nicotinic Receptor Pharmacology Research

The compound's potent and selective inhibition of the serotonin transporter (SERT) with an IC50 of 100 nM at human SERT, coupled with its nanomolar antagonism of multiple nicotinic acetylcholine receptor subtypes (e.g., α3β4 IC50 = 1.8 nM) [1], makes it a valuable research tool. It can be used to dissect serotonergic contributions to behavior without significant dopaminergic involvement (DAT IC50 = 658 nM) and to investigate the role of nAChRs in nicotine dependence and withdrawal models, where in vivo efficacy has been demonstrated at doses as low as 1.2 mg/kg [1].

Synthetic Intermediate for Novel CNS-Active Compounds

1-(3,4-Dichlorophenyl)piperazine serves as a versatile building block for the synthesis of novel ligands targeting central nervous system (CNS) receptors. Its 3,4-dichloro substitution pattern imparts distinct physicochemical and pharmacological properties to resulting molecules. For instance, it has been used as an intermediate in the preparation of inhibitors targeting Trypanosoma cruzi sterol 14α-demethylase [1] and in the synthesis of new chemical entities (NCEs) explored for antidepressant and anxiolytic activities [2].

Application
Selection Property
Validation Focus
Aripiprazole impurity & metabolite reference standard
Regioisomeric and metabolic specificity
Analytical method validation (AMV) and QC compliance
Serotonin transporter & nAChR research
SERT-preferring inhibition and broad nAChR antagonism
Dissection of serotonergic vs. nicotinic pathways
CNS-active compound synthesis
3,4-Dichloro phenylpiperazine scaffold
Structure-activity relationship (SAR) development

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